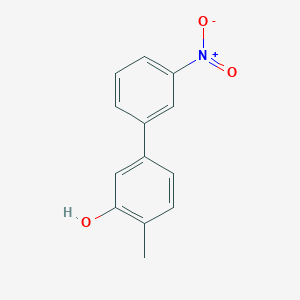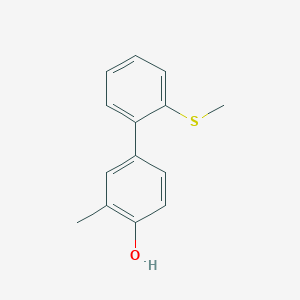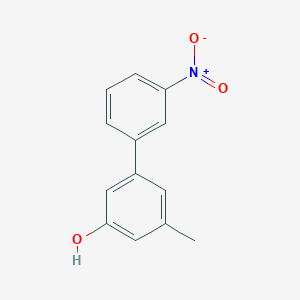
4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% (4-F2MP) is a highly potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). 4-F2MP is a member of the non-steroidal anti-inflammatory drug (NSAID) family, and has been studied extensively for its potential use in the treatment of inflammation and pain. 4-F2MP is a synthetic compound and has been found to be more potent than other NSAIDs such as ibuprofen and aspirin.
Mechanism of Action
4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% works by inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in the inflammation process. 4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% inhibits the activity of COX-2, which leads to a decrease in the production of prostaglandins and thus a decrease in inflammation.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has been found to be effective in the treatment of chronic pain, arthritis, and inflammatory bowel disease. In addition, 4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells. 4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has also been found to have anti-inflammatory, analgesic, and antipyretic properties.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% is its potency and selectivity. It is more potent and selective than other NSAIDs, and thus can be used in lab experiments at lower concentrations. The main limitation of 4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% is its potential for toxicity. 4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has been found to be toxic in some animal models, and thus must be used with caution in lab experiments.
Future Directions
Future research should focus on further exploring the potential of 4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% as an anti-inflammatory and analgesic agent. In addition, further research should be conducted to investigate the potential toxicity of 4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% and to develop strategies to reduce or eliminate its toxic effects. Further research should also focus on exploring the potential of 4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% as an anti-cancer agent, as it has been found to inhibit the growth of certain cancer cells. Finally, further research should be conducted to explore the potential of 4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% as an adjuvant therapy for other treatments, such as chemotherapy and radiation therapy.
Synthesis Methods
4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% can be synthesized from the reaction of 4-methoxybenzaldehyde and 2-fluoro-4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out at temperatures between 60-90°C. The reaction is then quenched with an acid such as acetic acid and the product is isolated by filtration.
Scientific Research Applications
4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has been studied extensively for its potential use in the treatment of inflammation and pain. It has been found to be more potent than other NSAIDs such as ibuprofen and aspirin. 4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has been found to be effective in the treatment of chronic pain, arthritis, and inflammatory bowel disease. In addition, 4-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-7-10(3-6-14(9)16)12-5-4-11(17-2)8-13(12)15/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPZRNIVDVCMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)OC)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683835 |
Source


|
| Record name | 2'-Fluoro-4'-methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-59-2 |
Source


|
| Record name | 2'-Fluoro-4'-methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














